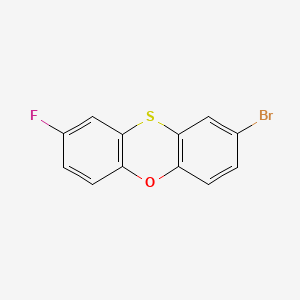

Phenoxathiin, 2-bromo-8-fluoro-

CAS No.: 56348-73-3

Cat. No.: VC16988206

Molecular Formula: C12H6BrFOS

Molecular Weight: 297.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56348-73-3 |

|---|---|

| Molecular Formula | C12H6BrFOS |

| Molecular Weight | 297.14 g/mol |

| IUPAC Name | 2-bromo-8-fluorophenoxathiine |

| Standard InChI | InChI=1S/C12H6BrFOS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |

| Standard InChI Key | ODBYMOHYZJPRIO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1F)SC3=C(O2)C=CC(=C3)Br |

Introduction

Structural Characteristics and Molecular Configuration

The molecular framework of phenoxathiin, 2-bromo-8-fluoro-, consists of a phenoxathiin core—a tricyclic system formed by fusing a benzene ring with a thiophene ring via an oxygen bridge. The bromine atom at position 2 and fluorine at position 8 introduce significant electronic and steric effects. Bromine, as a heavy halogen, enhances polarizability and influences intermolecular interactions, while fluorine’s electronegativity modulates electron density across the aromatic system .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₆BrFOS |

| Molecular Weight | 297.14 g/mol |

| Halogen Substituents | Br (Position 2), F (Position 8) |

| Ring System | Benzene-fused thiophene with oxygen |

| Electrophilic Sites | Activated by Br and F substituents |

The compound’s planar structure facilitates π-π stacking interactions, making it suitable for applications in organic electronics. The bromine atom also serves as a reactive site for further functionalization via cross-coupling reactions .

Synthetic Methodologies

While no explicit synthesis route for 2-bromo-8-fluoro-phenoxathiin is documented, analogous phenoxathiin derivatives are typically synthesized through cyclization reactions. A plausible approach involves:

-

Friedel-Crafts Acylation: Introducing halogen substituents via electrophilic aromatic substitution on a pre-formed phenoxathiin core.

-

Nucleophilic Aromatic Substitution (SₙAr): Leveraging electron-withdrawing groups to facilitate halogen exchange .

-

Multi-Step Halogenation: Sequential bromination and fluorination using agents like N-bromosuccinimide (NBS) and Selectfluor .

A recent advance in aryne chemistry demonstrates the utility of bromothiolation reactions for installing bromine and sulfur-containing groups on aromatic systems. Adapting this method, 3-methoxybenzyne intermediates could undergo regioselective bromofluorination to yield the target compound .

Biological Activities and Mechanistic Insights

Phenoxathiin derivatives exhibit antimicrobial properties, with halogenation often enhancing bioactivity. For instance, sulfonated phenoxathiin macrocycles show efficacy against Gram-positive bacteria by disrupting cell membrane integrity . The bromine and fluorine in 2-bromo-8-fluoro-phenoxathiin likely amplify this effect through increased lipophilicity and target binding affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume